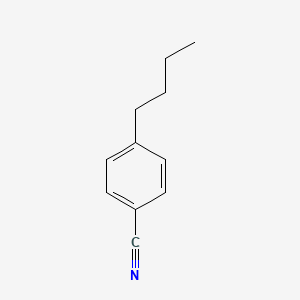

4-Butylbenzonitrile

説明

Overview of Nitrile Compounds in Organic Chemistry Research

Nitriles, also known as cyano compounds, are a class of organic molecules characterized by a −C≡N functional group. byjus.comwikipedia.org This carbon-nitrogen triple bond is a key feature, rendering nitriles as reactive sites for various chemical transformations. ebsco.com They are considered important intermediates in organic synthesis, as they can be converted into a wide range of other functional groups, including amines, amides, and carboxylic acids. ebsco.comfiveable.me

The synthesis of nitriles can be achieved through several methods, such as the dehydration of amides, nucleophilic substitution reactions with alkyl halides, and the addition of cyanide ions to carbonyl groups. ebsco.com Their reactivity and versatility make them valuable building blocks in the creation of more complex organic structures from simpler starting materials. ebsco.com Nitriles are found in numerous useful compounds, such as methyl cyanoacrylate, the primary component of super glue, and nitrile rubber, a synthetic polymer valued for its resistance to oils and fuels. wikipedia.org

Significance of Aromatic Nitriles in Advanced Materials and Pharmaceutical Intermediates

Aromatic nitriles, which feature a nitrile group attached to an aromatic ring, are a particularly important subclass of nitrile compounds. fiveable.me They serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and functional materials. sioc-journal.cn The electron-withdrawing nature of the nitrile group significantly influences the chemical properties and reactivity of the aromatic ring, making these compounds versatile substrates for further chemical modifications. fiveable.me

In the field of advanced materials, aromatic nitriles are utilized in the development of specialty polymers and resins. chemimpex.com For instance, they can contribute to enhanced thermal stability and chemical resistance in high-performance plastics. chemimpex.com Their unique electronic and steric properties are also harnessed in the design of liquid crystals, which are fundamental components of display technologies like LCDs. ossila.comossila.com

The pharmaceutical industry extensively uses aromatic nitriles as building blocks for the synthesis of active pharmaceutical ingredients (APIs). alzchem.com Their ability to participate in various chemical reactions allows for the construction of complex molecular architectures found in many drugs. numberanalytics.comresearchgate.net Research has shown that aromatic nitrile moieties are present in drugs targeting a range of conditions. For example, certain benzonitrile (B105546) derivatives have been investigated for their potential as androgen receptor antagonists and for their antiviral properties. nih.govoup.com

Research Landscape of 4-Butylbenzonitrile and its Analogues

This compound, with its butyl group attached to the para position of the benzonitrile ring, has been a subject of specific research interest. It can be synthesized from 4-(but-3-enyl)benzonitrile. sigmaaldrich.com Its physical and chemical properties have been well-characterized.

| Property | Value |

| Molecular Formula | C11H13N |

| Molecular Weight | 159.23 g/mol |

| Boiling Point | 132-133 °C/12 mmHg |

| Density | 0.924 g/mL at 25 °C |

| Refractive Index | n20/D 1.515 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Research into this compound and its analogues spans several areas. In materials science, its molecular structure is relevant to the study of liquid crystals. google.com The interaction of this compound with light has been explored in the context of cavity quantum electrodynamics, which has potential applications in controlling electronic and photonic properties of materials. researchgate.netchalmers.se

The study of this compound analogues, where the butyl group or the substitution pattern is varied, provides insights into structure-activity relationships. For instance, research on 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives has explored their potential as androgen receptor antagonists. nih.gov Furthermore, studies on other substituted benzonitriles have revealed their potential as inhibitors of enzymes like the non-nucleoside reverse transcriptase of HIV-1. asianpubs.org The biotransformation of benzonitrile analogues is another area of active research, with implications for environmental science and biotechnology. researchgate.net

The synthesis of aromatic nitriles, including this compound, is a continuously evolving field. Modern synthetic methods aim for efficiency and reduced environmental impact, for example, through the ammoxidation of methylaromatic compounds. tandfonline.com The development of new catalytic systems for the cyanation of aryl halides is also an area of significant research. nih.gov

Structure

3D Structure

特性

IUPAC Name |

4-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZNJCXNPLUEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174693 | |

| Record name | 4-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-73-4 | |

| Record name | 4-Butylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Butylbenzonitrile

Classical and Contemporary Synthetic Routes

The traditional and more recent methods for synthesizing 4-butylbenzonitrile and its analogs often involve the strategic introduction of the butyl and nitrile groups onto a benzene (B151609) ring.

Friedel-Crafts Alkylation and Nitrile Group Introduction for Benzonitrile (B105546) Derivatives

One common approach involves the Friedel-Crafts alkylation of benzene or a substituted benzene. adichemistry.com This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). adichemistry.comdoubtnut.com For the synthesis of this compound, this could theoretically involve the reaction of benzene with a butyl halide. However, Friedel-Crafts alkylation is known to be prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. libretexts.org

A more controlled strategy often involves installing the nitrile group or a precursor first. For instance, starting with benzonitrile, a Friedel-Crafts reaction could be attempted, but the electron-withdrawing nature of the nitrile group deactivates the ring, making the reaction challenging. ethz.ch A more successful route involves starting with a different functional group that can be later converted to a nitrile. A plausible pathway begins with the nitration of a suitable starting material, followed by reduction to an amino group, which can then be converted to a nitrile via a diazonium salt. youtube.com

A typical sequence might involve:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Diazotization: Transformation of the amino group into a diazonium salt (-N₂⁺).

Cyanation: Replacement of the diazonium group with a nitrile group (-CN), often using a copper(I) cyanide catalyst in what is known as the Sandmeyer reaction. youtube.comaskfilo.com

To introduce the butyl group, a Friedel-Crafts reaction can be performed at an appropriate stage, often before the introduction of the nitrile group to avoid deactivation of the ring. youtube.com To ensure para-selectivity and avoid unwanted side reactions, a bulky protecting group might be temporarily attached to an existing functional group to block the ortho positions. youtube.com

| Reaction Step | Reagents | Purpose |

| Friedel-Crafts Alkylation | Butyl halide, Lewis Acid (e.g., AlCl₃) | Introduces the butyl group to the aromatic ring. adichemistry.com |

| Nitration | Nitric Acid, Sulfuric Acid | Adds a nitro group. youtube.com |

| Reduction | H₂, Pd or Fe, HCl | Converts the nitro group to an amino group. youtube.com |

| Diazotization | NaNO₂, HCl | Forms a diazonium salt from the amino group. youtube.comgoogle.com |

| Cyanation (Sandmeyer) | CuCN | Replaces the diazonium group with a nitrile. youtube.com |

Sandmeyer Reaction Applications in this compound Synthesis

The Sandmeyer reaction is a cornerstone in the synthesis of aryl nitriles from aryl amines. ontosight.ai This reaction provides a reliable method for introducing a nitrile group onto an aromatic ring that already contains the desired alkyl substituent. The synthesis of this compound via this method would typically start with 4-butylaniline (B89568).

The process involves the following steps:

Diazotization of 4-butylaniline: 4-butylaniline is treated with a mixture of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. askfilo.comgoogle.com

Cyanation: The resulting diazonium salt is then treated with copper(I) cyanide (CuCN), which facilitates the replacement of the diazonium group with a nitrile group, yielding this compound. youtube.comgoogle.com

Recent advancements have explored metal-free alternatives to the classic Sandmeyer reaction, for example, using bromotrichloromethane (B165885) and diiodomethane (B129776) as halogen sources for the synthesis of aryl halides from anilines, which could then be converted to nitriles. nih.gov

Rosenmund–von Braun Reaction for Aryl Halide Conversions

The Rosenmund–von Braun reaction is a method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgsynarchive.comnumberanalytics.com This reaction typically requires high temperatures and polar, high-boiling solvents like DMF or nitrobenzene. organic-chemistry.org To synthesize this compound, one would start with a 4-butylaryl halide, such as 4-butylbromobenzene or 4-butyliodobenzene.

The general reaction is: Ar-X + CuCN → Ar-CN + CuX (where Ar is the 4-butylphenyl group and X is a halogen). numberanalytics.com

The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, which then reductively eliminates to give the aryl nitrile. organic-chemistry.org Modifications to the original procedure have been developed to allow for milder reaction conditions and the use of catalytic amounts of copper. chem-station.com

| Starting Material | Reagent | Product | Key Features |

| 4-Butylbromobenzene | CuCN | This compound | High temperatures often required. organic-chemistry.org |

| 4-Butyliodobenzene | CuCN | This compound | Aryl iodides are generally more reactive than bromides. organic-chemistry.org |

Transition Metal-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cyanation reactions have become a powerful and versatile alternative to the traditional copper-mediated methods for synthesizing aryl nitriles. rsc.org These reactions often exhibit broad functional group tolerance and can be carried out under milder conditions. rsc.org Various cyanide sources can be used, including potassium cyanide, sodium cyanide, and zinc cyanide. mdpi.com

The synthesis of this compound via this method would involve the reaction of a 4-butylaryl halide (e.g., 4-butylbromobenzene or 4-butyliodobenzene) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

A typical catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation or Cyanide Association: The cyanide group is transferred to the palladium center.

Reductive Elimination: The aryl nitrile product is formed, and the palladium(0) catalyst is regenerated.

Recent research has focused on developing more efficient and robust catalyst systems, as well as exploring safer and less toxic cyanating reagents. rsc.org

Direct C-H Bond Functionalization Approaches for Benzonitrile Synthesis

Direct C-H bond functionalization represents a highly efficient and atom-economical approach to synthesizing benzonitrile derivatives, as it avoids the need for pre-functionalized starting materials like aryl halides or anilines. amazonaws.com This strategy involves the direct conversion of a C-H bond on the aromatic ring to a C-CN bond.

While specific examples for the direct C-H cyanation of butylbenzene (B1677000) to selectively form this compound are still emerging, research in this area is rapidly advancing. amazonaws.com These methods often employ a transition metal catalyst (such as palladium, rhodium, or copper) and a suitable oxidant. amazonaws.com Photoredox catalysis has also emerged as a powerful tool for direct C-H cyanation under mild conditions. nih.gov For instance, a method using an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere has been developed for the direct C-H functionalization of various aromatic compounds. nih.gov The regioselectivity of these reactions (i.e., the position on the benzene ring where the cyano group is introduced) is a key challenge and is often directed by the electronic and steric properties of the substituents already present on the ring. amazonaws.com

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry continues to evolve, offering novel and more efficient pathways for the synthesis of complex molecules like this compound and its derivatives. These advanced strategies often focus on improving selectivity, reducing waste, and employing milder reaction conditions.

For instance, the development of new ligands for transition metal catalysts can significantly enhance the efficiency and scope of cyanation reactions. alberts.edu.in Additionally, flow chemistry techniques are being explored for the large-scale and continuous production of such compounds, offering better control over reaction parameters and improved safety. The synthesis of derivatives of this compound, which may possess unique biological or material properties, often involves multi-step reaction sequences where the core this compound structure is further modified. chemmethod.comnih.govbeilstein-journals.org

Catalytic Hydrogenation for Amine Formation from this compound

The conversion of nitriles to primary amines is a crucial transformation in organic synthesis, often accomplished through catalytic hydrogenation. bme.hu This process typically involves the use of metal catalysts and a source of hydrogen to reduce the nitrile group. bme.hu While the hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts, specific catalysts and reaction conditions can enhance the selectivity for the desired primary amine. bme.hu

For aromatic nitriles, including those with various functional groups, catalytic transfer hydrogenation represents an effective method. A notable example is the use of a 10% palladium on carbon catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen donor. bme.hu This system has demonstrated good to excellent yields for the synthesis of primary amines from aromatic nitriles under mild conditions (25–40 °C). bme.hu Another approach involves a carbon-coated nickel-based catalyst (Ni/NiO@C) for the hydrogenation of aromatic substituted nitriles, which has shown high conversion rates and selectivity for the corresponding amines under moderate conditions (120 °C, 10 bar H2, 4 h). chemrxiv.org

The choice of catalyst and reaction conditions plays a significant role in the outcome of the hydrogenation. For instance, cobalt catalysts, either in Raney-type form or supported, are also frequently employed for the hydrogenation of both aliphatic and aromatic nitriles. bme.hu The addition of ammonia (B1221849) or a suitable base can suppress the formation of byproducts, thereby increasing the selectivity for the primary amine. bme.hu

Schmidt Reaction of Aldehydes to Nitriles Utilizing Hexafluoro-2-propanol

The Schmidt reaction provides a method for converting aldehydes to nitriles. An improved protocol for this reaction utilizes azidotrimethylsilane (B126382) in the presence of a substoichiometric amount of triflic acid (40 mol %) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a strong hydrogen-bond-donating solvent. mdpi.comresearchgate.net This method is effective for a wide range of aromatic aldehydes, affording the corresponding nitriles in good to high yields without requiring an aqueous workup. mdpi.com The use of HFIP is key to achieving high yields with low catalyst loading. mdpi.comresearchgate.net The reaction tolerates various functional groups on the aromatic ring, and the position of these substituents generally has a minimal impact on the reaction's success. mdpi.com

| Aldehyde | Product | Yield (%) |

| 4-Butylbenzaldehyde | This compound | 85 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 92 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 88 |

| 2-Naphthaldehyde | 2-Naphthonitrile | 77 |

| This table showcases the yields of various nitriles synthesized from their corresponding aldehydes using the improved Schmidt reaction conditions. Data sourced from mdpi.com. |

Copper-Mediated Nitrogen-Atom Transfer via C≡N Bond Cleavage

A novel approach for the synthesis of aryl nitriles involves a copper-mediated nitrogen-atom transfer through the cleavage of the C≡N bond of acetonitrile (B52724). nih.govresearchgate.net This reaction provides a route to functionalized aryl nitriles from readily available aryl aldehydes and acetonitrile. nih.govrsc.org The process is significant as it represents an instance of in-situ transfer of a nitrogen atom to an organic molecule via C≡N bond scission. rsc.org

Computational studies using density functional theory (DFT) have been employed to understand the mechanism of this copper-promoted C≡N bond cleavage of a coordinated cyanide anion under a dioxygen atmosphere. chemrxiv.org The findings suggest that copper salts act as an "electron pool" in this unique nitrogen transfer reaction. chemrxiv.org The reaction has been shown to be effective for a variety of substituted benzaldehydes and other aryl aldehydes, producing the corresponding nitriles in high yields. rsc.org

Photocatalytic Strategies for C(sp2)−C(sp3) Cross-Coupling in Benzonitrile Synthesis

Photocatalytic methods have emerged as powerful tools for forming C(sp2)−C(sp3) bonds, which is relevant to the synthesis of substituted benzonitriles. One such strategy involves a photoredox/nickel dual catalytic system for the cross-coupling of alkyltrifluoroborates with aryl halides. co99.net For instance, the reaction of 4-bromobenzonitrile (B114466) with potassium benzyl (B1604629) trifluoroborate in the presence of a Ni-chelated covalent organic framework (Ni@CzBpy COF) as a photocatalyst, irradiated with a Xe lamp, yields 4-benzylbenzonitrile. co99.net This method demonstrates high conversion and yield for a variety of substrates. co99.net

Another approach utilizes the synergistic combination of a heterogeneous organic semiconductor, mesoporous graphitic carbon nitride (mpg-CN), and a homogeneous nickel catalyst under visible-light irradiation. mpg.de This system facilitates the C(sp2)−C(sp3) cross-coupling of aryl halides and potassium alkyl trifluoroborates. mpg.de The protocol is compatible with a range of functional groups on both the aryl halide and the alkyl trifluoroborate. mpg.de

Base-Promoted Synthesis of Heterocyclic Compounds from this compound

Base-promoted reactions of substituted benzonitriles, such as this compound, can lead to the formation of various heterocyclic compounds. For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by potassium carbonate (K2CO3), can produce isoindolin-1-ones. acs.org This method is notable for being metal-free and proceeding under mild conditions. acs.org

Furthermore, base-promoted cyclocondensation of nitrile oxides with active methylene (B1212753) compounds offers a route to highly functionalized isoxazoles. researchgate.net While not directly starting from this compound, this illustrates a general principle where the nitrile functionality is a key reactive group in base-mediated cyclizations to form heterocycles. The synthesis of various N-heterocycles often involves base-promoted steps. organic-chemistry.org

Regioselectivity and Stereochemical Considerations in this compound Synthesis

Influence of Reaction Conditions on Regioisomeric Ratios

The regioselectivity of reactions to synthesize or functionalize benzonitriles can be significantly influenced by the reaction conditions. nih.gov Factors such as the solvent, pH, and the nature of the catalyst or directing group can dictate the position of functionalization on the aromatic ring. nih.govresearchgate.net

In radical functionalization of electron-deficient heteroarenes, which can be analogous to substituted benzonitriles, the regioselectivity is often governed by the inherent reactivity of the substrate. nih.gov However, modifying reaction conditions can tune the regiochemistry. nih.govresearchgate.net For instance, in some radical reactions, the choice of solvent can alter the dominant site of attack. nih.govnih.gov

In transition metal-catalyzed C-H functionalization, the choice of ligand can have a profound impact on regioselectivity. For example, in nickel-catalyzed hydroalkylation reactions, different ligand backbones can direct the functionalization to different positions (ipso-, γ-, or β-). nih.govacs.org Similarly, in cobalt-catalyzed C-H alkylation, the use of pivalophenone N-H imine as a surrogate for the benzonitrile group allows for ortho-alkylation. rsc.org The regioselectivity in such directed reactions is controlled by the coordination of the catalyst to the directing group. rsc.orgnih.gov

The following table illustrates how reaction conditions can influence regioselectivity in a general sense for aromatic compounds.

| Reaction Type | Key Condition Varied | Observed Change in Regioselectivity |

| Radical Functionalization | Solvent/pH | Can shift the preferred position of substitution. nih.gov |

| Ni-Catalyzed Hydroalkylation | Ligand Backbone | Can direct functionalization to ipso-, γ-, or β-positions. nih.govacs.org |

| Pd-Catalyzed C-H Silylation | Directing Group | A P(III) directing group can enforce high regioselectivity. nih.gov |

| This table provides a general overview of how reaction conditions can influence regioselectivity in the functionalization of aromatic compounds, with principles applicable to benzonitrile derivatives. Data sourced from nih.govnih.govacs.orgnih.gov. |

Role of Supramolecular Scaffolds (e.g., β-Cyclodextrin) in Directing Nitrile Oxide Cycloadditions

Supramolecular scaffolds, such as β-cyclodextrin, play a crucial role in controlling the regioselectivity of certain chemical reactions. A notable example is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes. Typically, the reaction of a monosubstituted alkene with a nitrile oxide yields the 5-substituted isoxazoline (B3343090) as the major product. However, by employing β-cyclodextrin as a molecular scaffold, this inherent regioselectivity can be reversed.

In a key study, researchers tethered dipolarophiles to a β-cyclodextrin molecule. This modified cyclodextrin (B1172386) then forms a host-guest complex with an aromatic nitrile oxide, pre-associating the reactants in a specific orientation within the cyclodextrin cavity. This controlled orientation directs the subsequent cycloaddition reaction.

For instance, the reaction of 4-tert-butylbenzonitrile (B1266226) oxide, a close structural analog of this compound oxide, with a terminal alkyne (6A-deoxy-6A-propynamido-β-cyclodextrin) in an aqueous solution demonstrates this principle effectively. The host-guest complexation forces the reaction to favor the formation of the 4-substituted isoxazole, a product that is typically the minor isomer. When the reaction is conducted in a solvent like DMF, which disrupts the host-guest complexation, the product ratio reverts, favoring the 5-substituted isomer. This highlights the directing effect of the supramolecular scaffold.

The table below summarizes the dramatic shift in product regioselectivity based on the reaction solvent, illustrating the efficacy of the β-cyclodextrin scaffold in controlling the reaction outcome.

Table 1: Regioselectivity of 4-tert-Butylbenzonitrile Oxide Cycloaddition

| Solvent | Ratio of 4-substituted to 5-substituted Isoxazole | Dominant Isomer |

|---|---|---|

| Aqueous Solution | 15 : 1 | 4-substituted |

Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanisms and kinetics of reactions involving this compound is fundamental to optimizing synthetic protocols and developing new transformations.

Proposed Catalytic Cycles in this compound Transformations

Many transformations of benzonitriles, including this compound, rely on transition metal catalysis. A prominent example is the palladium-catalyzed cyanation of aryl halides, which provides a direct route to aryl nitriles. The catalytic cycle for this transformation is well-established and generally proceeds through four key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 4-butylbromobenzene) in an oxidative addition step, forming a palladium(II) intermediate.

Transmetalation/Cyanide Exchange: The halide on the palladium(II) complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

Reductive Elimination: The aryl group and the cyanide group on the palladium complex couple and are eliminated from the metal center, forming the final product, this compound. This step regenerates the palladium(0) catalyst.

Catalyst Regeneration: The regenerated palladium(0) species can then enter another catalytic cycle.

A significant challenge in these reactions is the potential for the catalyst to be deactivated by excess cyanide ions, which can strongly coordinate to the palladium center and inhibit its activity. researchgate.net

Kinetics of this compound Derivative Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For transformations of this compound derivatives, such as hydrolysis or enzyme-mediated reactions, kinetic analysis is crucial. For example, the transformation of para-substituted benzonitriles in various media has been studied to understand degradation pathways. oup.comiwaponline.com

In these studies, pseudo-first-order rate constants are often determined by monitoring the concentration of the reactant over time under conditions where other reactants are in large excess. oup.com The relationship between the rate constants and substituent properties can be analyzed using quantitative structure-reactivity relationships (QSRR). For instance, the chemical hydrolysis of para-substituted benzonitriles often correlates with the Hammett σp constant, an electronic parameter. oup.com In contrast, the rate of transformation in sediment extracts has been shown to correlate with hydrophobicity (the π parameter), suggesting a different, enzyme-mediated mechanism. oup.comiwaponline.com

While specific kinetic data for many this compound derivative transformations are dispersed throughout the literature for specific contexts (e.g., biocatalysis, environmental degradation), the principles remain the same: determining rate laws, rate constants, and activation parameters (like activation energy and Gibbs free energy of activation) to elucidate the reaction mechanism. oup.comresearchgate.net

Computational Analysis of Reaction Pathways

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) are widely used to model the reaction pathways of transformations involving compounds like this compound. researchgate.netscielo.br

These computational analyses involve several key steps:

Stationary Point Calculation: The geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS) are calculated. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. matlantis.com

Potential Energy Surface (PES) Mapping: By locating the stationary points, a potential energy surface for the reaction can be constructed. This surface provides a visual representation of the energy changes as reactants are converted to products.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path connecting a transition state to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Selectivity Prediction: In reactions with multiple possible outcomes, such as the nitrile oxide cycloadditions discussed earlier, DFT calculations can predict regioselectivity and stereoselectivity by comparing the activation energies of the different possible transition states. researchgate.netmdpi.comunimi.it The pathway with the lowest activation energy is generally the most favored kinetically. mdpi.com

For cycloaddition reactions, computational studies can rationalize the observed product ratios by analyzing both electronic factors (orbital interactions) and steric effects within the transition state structures. mdpi.comunimi.it These analyses provide a detailed understanding that complements experimental findings. researchgate.netscielo.br

Advanced Characterization and Spectroscopic Analysis in 4 Butylbenzonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for the unambiguous structural determination of organic compounds like 4-Butylbenzonitrile. oxinst.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and connectivity.

Proton (¹H) NMR Spectral Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons and the protons of the butyl chain resonate at characteristic chemical shifts. The aromatic protons typically appear as two distinct doublets in the downfield region (around 7.2-7.6 ppm), indicative of a para-substituted benzene (B151609) ring. The protons of the butyl group appear in the upfield region. The terminal methyl (CH₃) group shows a triplet, the adjacent methylene (B1212753) (CH₂) group appears as a sextet, the next methylene group also as a sextet, and the methylene group attached to the benzene ring resonates as a triplet. The integration of these signals corresponds to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | ~7.55 | Doublet (d) | ~8.2 |

| H-3, H-5 (Aromatic) | ~7.30 | Doublet (d) | ~8.2 |

| -CH₂-Ar | ~2.65 | Triplet (t) | ~7.6 |

| -CH₂-CH₂Ar | ~1.60 | Quintet/Sextet | ~7.5 |

| -CH₂-CH₃ | ~1.35 | Sextet | ~7.4 |

| -CH₃ | ~0.92 | Triplet (t) | ~7.3 |

Carbon (¹³C) NMR Spectral Analysis for Carbon Framework Assignment

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present (e.g., alkyl, aromatic, nitrile). researchgate.net In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives a single sharp signal. gcms.cz The chemical shifts are spread over a wide range (0-220 ppm), which minimizes signal overlap. oxinst.com The nitrile carbon (C≡N) is characteristically found downfield, as are the aromatic carbons. The carbon atoms of the butyl chain resonate at higher field strengths. The para-substitution pattern results in four distinct signals for the six aromatic carbons due to molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | ~112 |

| C4 (C-Butyl) | ~148 |

| C2, C6 | ~132 |

| C3, C5 | ~129 |

| C≡N | ~119 |

| -CH₂-Ar | ~35 |

| -CH₂-CH₂Ar | ~33 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Applications of NMR in Determining Regioisomeric and Diastereomeric Ratios

NMR spectroscopy is highly effective for distinguishing between isomers, such as regioisomers and diastereomers, and for quantifying their relative amounts in a mixture. oxinst.com Regioisomers, which differ in the substitution pattern on a molecule, will exhibit distinct NMR spectra. For example, the ¹H and ¹³C NMR spectra of 2-butylbenzonitrile (B14615026) or 3-butylbenzonitrile would show different chemical shifts and coupling patterns for the aromatic protons and carbons compared to the para-substituted this compound. lookchem.com By integrating the unique signals corresponding to each isomer, their ratio in a mixture can be accurately determined.

Similarly, for chiral derivatives of this compound that can exist as diastereomers, NMR is a primary tool for determining the diastereomeric ratio (d.r.). Diastereomers are not mirror images and thus have different physical properties, leading to separate, distinguishable signals in the NMR spectrum for at least some of the nuclei. The integration of these distinct signals allows for the direct calculation of the diastereomeric ratio.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org In this technique, a sample is vaporized and separated into its components as it passes through a GC column. The retention time—the time it takes for a compound to exit the column—is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), but it is not an absolute identifier. gcms.czresearchgate.net

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio. This spectrum serves as a molecular "fingerprint." The molecular ion peak [M]⁺ confirms the molecular weight of the compound. For this compound (molar mass 159.23 g/mol ), the molecular ion peak is observed at an m/z of 159. The fragmentation pattern provides structural clues. A prominent peak in the spectrum of this compound is often observed at m/z 116, corresponding to the loss of a propyl group ([M-43]⁺), which is a characteristic fragmentation for butylbenzenes. The identity of a compound can be confirmed by matching its measured mass spectrum to a reference spectrum from a database, such as that from the National Institute of Standards and Technology (NIST). nist.govnist.gov GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any potential impurities that are separated by the GC. rsc.org

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₃N | PubChem |

| Molecular Weight | 159.23 g/mol | PubChem |

| Monoisotopic Mass | 159.1048 Da | uni.lu |

| Major Mass Spectrum Peaks (m/z) | 159, 144, 130, 116, 103 | nist.govnist.gov |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by providing highly accurate mass measurements. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. quizlet.com This precision is essential for distinguishing between different molecular formulas that may have the same integer mass. libretexts.org

The molecular formula of this compound is C₁₁H₁₃N. The exact mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements. algimed.com For this compound, the theoretical monoisotopic mass can be calculated with high precision. In practice, HRMS analysis of a pure sample of this compound would yield a molecular ion peak corresponding to this exact mass, thereby confirming its elemental composition. This technique is invaluable for differentiating the target compound from other potential isomers or isobaric compounds, which are molecules that have the same nominal mass but different elemental formulas. whitman.edu

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Nominal Mass | 159 amu |

| Theoretical Monoisotopic Mass | 159.1048 u |

This table outlines the key mass properties of this compound relevant to mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. quizlet.comthermofisher.com Different bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its specific vibrational modes. specac.com

In the FT-IR spectrum of this compound, several key absorption bands are expected that confirm its structure. The most prominent of these is the stretching vibration of the nitrile (C≡N) group. This bond typically produces a sharp and intense absorption peak. spectroscopyonline.com For aromatic nitriles like this compound, this peak appears at a slightly lower wavenumber due to conjugation with the benzene ring. spectroscopyonline.com

Additionally, the spectrum will exhibit peaks corresponding to the aromatic ring and the butyl group. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H stretching from the saturated alkyl (butyl) group appears just below 3000 cm⁻¹. spectroscopyonline.com The presence of C=C stretching vibrations within the aromatic ring gives rise to absorptions in the 1450-1600 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that are unique to the molecule as a whole. quizlet.comspecac.com

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | ~2200-2230 | Sharp, Strong |

| Aromatic C-H | Stretch | ~3000-3100 | Medium to Weak |

| Aliphatic C-H (Butyl) | Stretch | ~2850-2960 | Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Medium |

This interactive table summarizes the characteristic FT-IR peaks for identifying the functional groups in this compound.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. u-tokyo.ac.jpnih.gov The resulting Raman spectrum provides a unique "molecular fingerprint" that reflects the specific vibrational modes of the molecule being analyzed. u-tokyo.ac.jp This makes it a powerful tool for chemical identification and structural analysis. scitechdaily.com

For this compound, the Raman spectrum would be expected to show a strong band for the C≡N stretching vibration, as this bond results in a significant change in polarizability during vibration. The aromatic ring would also produce characteristic Raman signals, including a strong ring-breathing mode. The aliphatic C-H bonds of the butyl group would also be visible in the spectrum. The unique pattern of peaks in the Raman spectrum serves as a distinct fingerprint for this compound, allowing for its unambiguous identification, often with a high degree of specificity, particularly in the "fingerprint in the fingerprint" region between 1550 and 1900 cm⁻¹. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Other Spectroscopic and Analytical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org The groups within a molecule that absorb light are known as chromophores. msu.edu

In this compound, the chromophore is the benzonitrile (B105546) moiety. The conjugated π-electron system of the aromatic ring and the nitrile group absorbs UV light. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show characteristic absorption bands. The position and intensity of these bands, particularly the wavelength of maximum absorbance (λmax), are key identifiers. The presence of the alkyl (butyl) group can cause a slight shift in the absorption maxima compared to unsubstituted benzonitrile due to its electron-donating inductive effect. This technique is particularly useful for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration. libretexts.org

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. malvernpanalytical.com When a beam of X-rays strikes a crystalline material, the rays are diffracted into many specific directions. drawellanalytical.comiastate.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced. iastate.edu

For this compound, which is a solid at room temperature, single-crystal XRD could be used to determine its precise crystal structure. This analysis would reveal detailed information about bond lengths, bond angles, and the packing of the molecules in the crystal lattice. rigaku.com Powder XRD could also be employed to analyze a polycrystalline sample, providing information about the phase purity and crystal system of the material. malvernpanalytical.comiastate.edu This method is crucial for understanding the solid-state properties of the compound.

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical studies are pivotal in understanding the electron transfer capabilities of a molecule. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of chemical species in solution. thermofisher.comasdlib.org It measures the current that develops in an electrochemical cell as the voltage is linearly swept between two set potentials. thermofisher.com This analysis can reveal the reduction and oxidation potentials of a substance and provide insights into the stability and kinetics of the electron transfer process. pineresearch.com The potential at which reduction or oxidation occurs is a key characteristic of a molecule's electrochemical behavior. palmsens.comwikipedia.org

In a notable study, the redox properties of s-tetrazine derivatives were tuned by introducing various substituents, including a derivative synthesized from 4-tert-butylbenzonitrile (B1266226). mdpi.com Specifically, 3,6-bis(4-(tert-butyl)phenyl)-1,2,4,5-tetrazine was synthesized and its electrochemical properties were investigated using cyclic voltammetry in an acetonitrile (B52724) solution. mdpi.com

The research yielded the following key findings:

The cathodic scans in the cyclic voltammogram showed a quasi-reversible one-electron redox reaction for the s-tetrazine derivative. mdpi.com

The reduction potential (E1/2) for the 3,6-bis(4-(tert-butyl)phenyl)-1,2,4,5-tetrazine was measured to be -1.32 V versus the Ferrocene/ferrocenium (Fc/Fc+) reference electrode. mdpi.com

Anodic scans were also performed, but the oxidation of the s-tetrazine derivative was found to be non-reversible under the experimental conditions. mdpi.com

These findings demonstrate that while the direct redox potential of 4-tert-butylbenzonitrile is not the focus, its incorporation into larger molecular structures significantly influences their electrochemical characteristics. The tert-butyl group acts as an electron-donating group, which modifies the redox potential of the s-tetrazine core. mdpi.com

Table 1: Electrochemical Data for a 4-tert-Butylbenzonitrile Derivative

| Compound | Technique | Measured Parameter | Value (vs. Fc/Fc⁺) | Reversibility |

|---|---|---|---|---|

| 3,6-bis(4-(tert-butyl)phenyl)-1,2,4,5-tetrazine | Cyclic Voltammetry | Reduction Potential (E₁/₂) | -1.32 V | Quasi-reversible (Reduction) |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a fundamental method within this category that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. longdom.org This technique is highly effective for determining the thermal stability and decomposition profile of a compound. longdom.org

For 4-tert-butylbenzonitrile, while detailed TGA curves and specific decomposition onset temperatures are not extensively documented in readily available literature, safety data sheets provide crucial information regarding its thermal stability and decomposition products. fishersci.comchemicalbook.com The compound is generally considered stable under standard conditions. fishersci.com

Key findings from thermal stability assessments include:

Excessive heat should be avoided to prevent thermal decomposition. chemsrc.com

Upon combustion or thermal decomposition, the compound is expected to generate hazardous gases. fishersci.comchemsrc.com

The primary hazardous decomposition products identified are nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.comchemsrc.com

This information is critical for the safe handling and storage of the compound and for predicting its behavior in applications where it might be exposed to elevated temperatures.

Table 2: Thermal Decomposition Data for 4-tert-Butylbenzonitrile

| Compound | Analysis Technique | Finding | Details |

|---|---|---|---|

| 4-tert-Butylbenzonitrile | Safety Data Analysis | Stability | Stable under normal conditions. fishersci.com |

| 4-tert-Butylbenzonitrile | Safety Data Analysis | Conditions to Avoid | Excess heat. chemsrc.com |

Applications of 4 Butylbenzonitrile in Scientific Disciplines

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 4-Butylbenzonitrile serves as a crucial building block and a structural motif in the design and synthesis of new therapeutic agents.

This compound is a key intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.comarchivemarketresearch.com Its chemical structure allows for precise modifications, making it a valuable precursor in multi-step synthetic pathways. chemimpex.com The compound is particularly noted for its role in the development of drugs with anti-inflammatory or analgesic properties. archivemarketresearch.com The presence of the tert-butyl group can enhance the solubility and stability of synthetic intermediates, which is advantageous for improving the efficiency of drug development processes. chemimpex.com Alzchem Group identifies it as a significant intermediate for synthesizing pharmaceuticals and agrochemicals. alzchem.com

The development of novel pharmaceutical agents often involves the synthesis and evaluation of derivatives of a lead compound. Research has demonstrated the utility of this compound derivatives in creating new molecules with potential therapeutic value. For instance, novel 4-cyanophenyl derivatives have been investigated for their action against cardiac arrhythmia.

In one study, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized to explore their biological activities. scielo.br These compounds incorporated various substituted aniline (B41778) moieties, including those derived from benzonitrile (B105546). The data below highlights some of these derivatives and their chemical properties. scielo.br

| Compound Name | Molecular Formula | Appearance | Yield (%) | Melting Point (°C) |

| N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₃FN₃OS | Yellow solid | 41 | 219.8-221.4 |

| N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₁₅H₁₃FN₃OS | White solid | 31 | 190.6-191.9 |

| 3-((5,8-Dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)amino)-benzonitrile | C₁₆H₁₂N₄OS | Yellow solid | 76 | 233.3-234.7 |

| N-(3-(tert-Butyl)phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine | C₂₀H₂₃N₃OS | White solid | 65 | 182.6-184.0 |

Table based on data from a study on thieno[2,3-d] pyrimidine (B1678525) derivatives. scielo.br

Derivatives of substituted benzonitriles are actively investigated for a variety of biological activities. For example, research into 3-Amino-4-(butylamino)benzonitrile, a structural analog, has shown its potential as an anticancer agent. Studies indicated that this compound could effectively induce apoptosis and inhibit the proliferation of human cancer cell lines at low micromolar concentrations.

Furthermore, the broader class of benzonitrile derivatives has been explored for antimicrobial properties. In a study on 4-thiazolidinone (B1220212) derivatives, compounds containing a 4-cyanobenzylidene group at a specific position demonstrated potent activity against strains of Bacillus subtilis and Staphylococcus aureus. researchgate.net The presence of the cyano (nitrile) group was a feature of the most active compounds in this particular study. researchgate.net Triazine derivatives, which can be synthesized from nitrile-containing precursors, have also shown a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects. rsc.org

In medicinal chemistry, the substituents on a core molecular scaffold play a critical role in modulating the compound's properties. The stability and reactivity of a potential drug can be fine-tuned by adding or altering functional groups. nih.gov For benzonitrile derivatives, the butyl group can influence steric effects and lipophilicity. The nitrile group itself is an electrophilic moiety, and its reactivity can be adjusted by nearby substituents. nih.gov This modulation is crucial for designing inhibitors that can form either reversible or irreversible covalent bonds with their biological targets. nih.gov

Introducing specific substituents can also improve a molecule's metabolic stability. pressbooks.pub For example, protecting a metabolically vulnerable position on a phenyl ring can enhance a drug's profile. pressbooks.pub The electron-withdrawing nature of a nitrile group can be combined with other functionalities to increase reactivity where desired. nih.gov The stereoelectronic and donor-acceptor interactions of different functional groups can modulate the pharmacokinetic properties of a drug, affecting its absorption, distribution, and metabolism. mdpi.com

Studies on Biological Activities (e.g., Antimicrobial, Anticancer) of 4-Amino-3-(tert-butyl)benzonitrile Derivatives

Materials Science and Engineering Research

The unique chemical properties of this compound also make it a valuable component in the field of materials science, particularly in the creation of advanced polymers.

This compound serves as a monomer or a building block for the synthesis of specialty polymers and resins. chemimpex.comarchivemarketresearch.com In this context, a building block is a molecule that is joined together to form long polymer chains, which constitute the final resin. absfocalpoint.nl The incorporation of this compound into polymer structures can impart desirable characteristics to the final material. chemimpex.com

Specifically, its use contributes to improved performance characteristics in materials such as coatings and adhesives. chemimpex.com The robust chemical structure of this compound is leveraged to create high-performance plastics and other polymeric materials with enhanced thermal stability and chemical resistance. chemimpex.comarchivemarketresearch.com This makes it a valuable compound for developing advanced materials for various industrial applications. chemimpex.com

Component in Coatings and Adhesives Research

This compound, and its isomer 4-tert-butylbenzonitrile (B1266226), are utilized in materials science as building blocks for creating specialized polymers and resins. chemimpex.com The incorporation of these compounds can lead to enhanced performance characteristics in coatings and adhesives. chemimpex.com Their chemical structure contributes to the development of high-performance plastics with improved thermal stability and chemical resistance. chemimpex.com

In the field of adhesives, research focuses on developing formulations with superior bonding to a variety of substrates, including those with low surface energy. adhesivesresearch.com Acrylic-based adhesives, for instance, are known for their durability, temperature resistance, and long-term stability. adhesivesresearch.com The development of such advanced adhesives often involves the synthesis and incorporation of various chemical intermediates to achieve desired properties like tack, peel, and shear strength. adhesivesresearch.com While direct research on this compound's specific role in these formulations is not extensively detailed in the provided results, its function as a precursor for polymers suggests its potential contribution to the backbone of adhesive and coating resins. chemimpex.comalzchem.com

Formulation of High-Performance Lubricants and Additives

The robust chemical structure of compounds like 4-tert-butylbenzonitrile makes them suitable for use in formulating high-performance lubricants and additives. chemimpex.com This is attributed to their ability to provide enhanced thermal stability and resistance to oxidation. chemimpex.com High-performance lubricants are critical in various applications, from industrial machinery to automotive fleets, and are formulated with advanced additive technology and high-quality synthetic base stocks. hplubricants.com

The selection of base oils is a critical factor in lubricant performance. Options range from hydrocarbons and polyalphaolefins (PAOs) to synthetic esters, silicones, and high-performance perfluoropolyethers (PFPEs). krytox.com Each base oil offers a different balance of properties, such as thermal stability, reactivity, and lubricity. krytox.com Additives play a crucial role in enhancing these properties and providing specific functionalities. hplubricants.comkrytox.com While the direct incorporation of this compound as a primary lubricant additive is not explicitly detailed, its chemical stability suggests its potential as a building block for more complex additives designed to improve the performance and lifespan of lubricants under demanding conditions. chemimpex.com The development of such lubricants aims to improve wear reduction and oil life, which can be verified through oil analysis. hplubricants.com

Liquid Crystal Research and Display Technologies

Molecular Design and Anisotropy in Liquid Crystalline Materials

The design of molecules that form liquid crystalline phases is a fundamental aspect of materials science. nih.govmdpi.com A key feature of these molecules is their geometric anisotropy, meaning they are typically elongated or rod-like. beilstein-journals.orgmdpi.com This shape is a necessary, though not sufficient, condition for the formation of a liquid crystal phase. mdpi.com

The molecular structure directly influences the properties of the resulting liquid crystal, such as its thermal stability and optical anisotropy (birefringence). mdpi.com For example, materials based on para-sexiphenyl, which have a rigid and elongated core of six benzene (B151609) rings, exhibit high thermal stability and large birefringence. mdpi.com The introduction of terminal alkyl chains and lateral substituents to the molecular core can be used to tune the properties of the liquid crystal, such as broadening the temperature range of the nematic phase. mdpi.com

The goal of molecular design in this field is to create materials with specific properties tailored for applications in areas like optical and electronic devices. mdpi.commdpi.com This involves synthesizing new materials and studying the relationship between their molecular structure and their macroscopic properties. mdpi.com

Strong Light-Matter Coupling and Vibro-Polariton Chemistry in Liquid Crystal Systems

In recent years, the field of strong light-matter coupling has emerged as a promising way to modify the properties of molecules. arxiv.orgacs.org This is achieved by placing molecules within a resonant optical cavity, such as a Fabry-Pérot cavity. arxiv.orgacs.org When the coupling between a molecular vibration and the cavity mode is strong enough, it leads to the formation of new hybrid light-matter states called vibro-polaritons. arxiv.orgacs.orgrsc.org

This phenomenon, known as vibrational strong coupling (VSC), has been shown to influence chemical reactions and other molecular properties. researchgate.net The strength of the coupling is characterized by the Rabi splitting, which is the energy separation between the two polariton states. rsc.org For strong coupling to occur, the Rabi splitting must be larger than the linewidths of both the molecular vibration and the cavity mode. acs.org

Research has been conducted on this compound in the context of VSC. arxiv.orgacs.org In these experiments, liquid this compound is placed in a Fabry-Pérot cavity, and the interaction between the nitrile (C≡N) stretching vibration and the cavity's electromagnetic field is studied. arxiv.orgacs.org

Table 1: Experimental Data for this compound in a Cavity

| Parameter | Value | Reference |

| C≡N IR Stretching Frequency | 2229 cm⁻¹ | rsc.org |

| Measured Rabi Splitting | 46 cm⁻¹ | arxiv.orgacs.orgrsc.org |

| Zero-Detuning Coupling Strength | ~18 cm⁻¹ | acs.org |

| Bulk Coupling Strength | 21 cm⁻¹ | acs.org |

The observation of a significant Rabi splitting confirms that the system is in the strong coupling regime. arxiv.orgacs.org This research is a step towards exploring the potential of vibro-polaritonic chemistry, which could lead to new ways of controlling chemical reactions and developing novel materials. arxiv.orgacs.org

Catalysis Research

This compound is also a relevant compound in the field of catalysis research, where it can be both a product of catalytic reactions and a substrate for further transformations.

The synthesis of nitriles, including this compound, can be achieved through the catalytic dehydration of primary amides. This is a significant area of research as it provides an alternative to traditional methods that may use harsh or toxic reagents. kit.eduorganic-chemistry.orgnih.gov Various catalytic systems have been developed for this transformation. For example, iron complexes have been explored as catalysts for the dehydration of primary amides in the presence of a dehydrating agent like (EtO)₃SiH. kit.edu Another approach involves using cesium fluoride (B91410) (CsF) as a catalyst with pinacolborane (HBpin) as a boronizing and formal dehydrating agent, which has shown high yields for various nitrile compounds. sioc-journal.cn

The hydroboration of nitriles is a key method for the synthesis of amines and diborylamines. acs.org this compound can serve as a substrate in these reactions. Research has focused on developing efficient and selective catalysts for this process, often utilizing earth-abundant metals. For instance, a bench-stable iminopyridine-ligated zinc complex has been shown to be an effective catalyst for the hydroboration of nitriles with pinacolborane under solvent-free conditions. acs.org This method allows for the selective reduction of the nitrile group to form the corresponding amine. acs.orgnih.gov The development of such catalytic systems is driven by the need for milder reaction conditions and the use of less expensive metal catalysts. acs.orgillinois.edu

In the realm of organophotocatalysis, this compound has been synthesized as part of broader studies on photocatalytic strategies for chemical valorization. uva.nl For example, it has been prepared from 4-bromobenzonitrile (B114466) and butane, demonstrating a new synthetic route. uva.nl Organophotocatalysis utilizes light and an organic photocatalyst to drive chemical reactions, offering mild and often more sustainable reaction conditions.

Computational and Theoretical Studies of 4 Butylbenzonitrile

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the intricacies of molecular structures and their corresponding energies. unipd.it These methods, ranging from ab initio techniques to density functional theory (DFT), allow for the prediction of various molecular properties. wikipedia.org Ab initio methods are derived "from first principles," using only physical constants, while DFT is also a widely used method. wikipedia.org

Molecular modeling techniques, including quantum chemical calculations and molecular dynamics, are utilized to understand ligand-receptor binding characteristics. colostate.edu Software packages like GAMESS (General Atomic and Molecular Electronic Structure System) and Jaguar provide platforms for performing these complex calculations. ameslab.govschrodinger.com These tools can compute molecular properties and predict structures for a wide range of molecular systems. schrodinger.com

In the context of 4-Butylbenzonitrile, these calculations can elucidate its electronic structure, vibrational frequencies, and other fundamental properties. For instance, the refractive index of this compound has been reported as 1.515. researchgate.net

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its atomic coordinates. libretexts.org It provides a landscape of energy minima, corresponding to stable molecular structures, and saddle points, representing transition states between these minima. libretexts.org Analysis of the PES is crucial for understanding chemical reaction dynamics and molecular geometry. libretexts.org

For a molecule like this compound, the PES can be explored computationally. This involves calculating the energy for numerous atomic arrangements to map out the surface. libretexts.org Techniques like relaxed surface scans, where certain geometric parameters such as dihedral angles are systematically varied while optimizing the remaining geometry, are employed to explore the PES. readthedocs.io This allows for the identification of stable conformers and the energy barriers between them. The study of the PES is instrumental in understanding the molecule's flexibility and the pathways of conformational changes. researchgate.net

Theoretical Analysis of Reaction Pathways and Electronic Properties

Theoretical analysis provides deep insights into the reaction pathways and electronic properties of molecules. For instance, in the transformation of related compounds like 4-tert-butylphenol, theoretical analysis of atom partial charges, frontier electron densities, and spin densities has been used to rationalize the initial reactions. epa.gov This type of analysis can reveal how a molecule like this compound might interact with other chemical species and which parts of the molecule are most susceptible to attack.

In a study on cross-electrophile coupling reactions, a radical clock experiment involving 4-iodobenzonitrile (B145841) was used to probe the reaction mechanism. cardiff.ac.uk The results indicated a single-electron pathway, demonstrating how theoretical and experimental methods can be combined to elucidate reaction mechanisms. cardiff.ac.uk The electronic properties, such as electron density distribution and molecular orbitals, are key determinants of a molecule's reactivity and can be calculated using quantum chemical methods.

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. numberanalytics.commdpi.com These simulations are invaluable for understanding complex biological and chemical systems. numberanalytics.com

MD simulations require a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. numberanalytics.com Several well-established force fields like AMBER, CHARMM, and GROMACS are available for simulating biomolecules and organic liquids. glycoforum.gr.jpnih.gov

Computational Spectroscopy (e.g., SXRS)

Computational spectroscopy uses theoretical methods to predict and interpret spectroscopic data. rsc.orgaip.org By simulating spectra from first principles, it provides a powerful link between the atomic-level structure and the experimentally observed spectral features. aip.org This can be particularly useful for assigning spectral bands and understanding the underlying molecular vibrations or electronic transitions.

For this compound, computational methods can be used to simulate its vibrational spectra, such as infrared and Raman spectra. The C≡N stretching vibration in nitriles is a strong and sharp transition, typically appearing around 2225 cm⁻¹. researchgate.net In a study involving this compound within Fabry-Pérot cavities, transmission spectra were simulated and compared with experimental results to understand the effects of strong light-matter coupling. researchgate.netresearchgate.net The simulated spectra were obtained using a transfer matrix method (TMM) approach. researchgate.netresearchgate.net Such studies demonstrate the power of computational spectroscopy in elucidating the behavior of molecules in complex photonic environments.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Benzonitrile (B105546) Derivatives

The synthesis of benzonitriles is a foundational aspect of organic chemistry, with ongoing research focused on developing more efficient, sustainable, and versatile methods. Classical approaches for producing benzonitrile include the cyanation of benzene (B151609) halides, the ammoxidation of toluene, and the reaction of benzoic acid with urea. rsc.org However, recent advancements have prioritized greener and more direct synthetic routes.

One promising area is the one-pot synthesis of benzonitriles from benzaldehydes. Research has demonstrated the effective use of catalysts like zinc acetate (B1210297) (Zn(CH₃COO)₂) and Fe₃O₄-CTAB nanoparticles for this direct conversion. rsc.org A particularly innovative green chemistry approach involves the use of an ionic liquid, [HSO₃-b-Py]·HSO₄, which acts as a recyclable agent in the synthesis of benzonitrile from benzaldehyde, achieving yields of up to 100% under optimized conditions. rsc.org

Modern synthetic strategies for creating functionalized benzonitrile derivatives often rely on powerful cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which allow for the precise installation of various substituents. Beyond synthesis, new protocols for the controlled transformation of the nitrile group are also being developed. For instance, a method using a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂) allows for the controlled reduction of a wide range of nitriles into their corresponding aldehydes under mild conditions, offering a user-friendly alternative to reagents like diisobutylaluminium hydride (DIBAL). ntu.edu.sgorganic-chemistry.org

Table 1: Comparison of Selected Synthetic Methodologies for Benzonitriles

| Method | Starting Material | Catalyst/Reagent | Key Features | Ref. |

|---|---|---|---|---|

| One-Pot Synthesis | Benzaldehyde | Fe₃O₄-CTAB NPs | Heterogeneous catalyst, high yield (97.0%). | rsc.org |

| Green Synthesis | Benzaldehyde | [HSO₃-b-Py]·HSO₄ | Recyclable ionic liquid, excellent yield (~100%). | rsc.org |

| Cross-Coupling | Benzonitrile precursors | Pd catalysts (e.g., Pd(PPh₃)₄) | Versatile for creating complex derivatives. | |

| Controlled Reduction | Aromatic/Aliphatic Nitriles | NaH-ZnCl₂ | Mild conditions, high functional group compatibility, produces aldehydes. | ntu.edu.sgorganic-chemistry.org |

Exploration of New Applications in Organic Electronics and Photonics

The unique electronic properties of the benzonitrile moiety, particularly its electron-withdrawing nature, have made its derivatives highly attractive for applications in organic electronics and photonics. A significant area of research is in the development of materials for Organic Light-Emitting Diodes (OLEDs).

Specifically, benzonitrile derivatives are key components in emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netrsc.org Compounds like 4TCzBN, which incorporates tert-butyl-carbazolyl donor groups and a benzonitrile acceptor group, are used to create highly efficient blue and white TADF-OLEDs. ossila.com The bulky tert-butyl groups on the carbazole (B46965) units serve to encapsulate the luminophore, effectively separating the molecules and thereby reducing efficiency losses from triplet-polaron annihilation. ossila.com The development of carbazole-benzonitrile derivatives has been instrumental in achieving blue OLEDs with both high efficiency and long operational lifetimes. researchgate.net

Beyond OLEDs, benzonitrile derivatives are being investigated for use in other electronic components. The introduction of polar groups, such as the sulfonyl group, alongside the nitrile can increase the dielectric constant of the material, making such compounds potentially useful in capacitors and as dielectrics in Organic Field-Effect Transistors (OFETs). The electron-deficient nature of rings like s-tetrazine, when combined with benzonitrile structures, also presents opportunities for creating ambipolar and n-type semiconductor materials for OFETs and other devices. nih.gov

Table 2: Applications of Benzonitrile Derivatives in Organic Electronics

| Derivative Family | Application | Function/Property | Key Compound Example | Ref. |

|---|---|---|---|---|

| Carbazolyl Benzonitriles | TADF-OLEDs | Emitters with high efficiency and stability. | 4TCzBN, 4CzBN | researchgate.netossila.comossila.com |

| Sulfonyl Benzonitriles | OFETs, Capacitors | High dielectric constant materials. | 4-(Ethenesulfonyl)benzonitrile | |

| s-Tetrazine Benzonitriles | OFETs, Solar Cells | Ambipolar and n-type semiconducting materials. | s-Tetrazine derivatives with benzonitrile | nih.gov |

Advanced Studies in Vibro-Polaritonic Chemistry and Chemical Reactivity Control

A frontier in physical chemistry involves the manipulation of molecular properties and reactivity by strongly coupling molecular vibrations to confined light fields, a field known as vibro-polaritonic chemistry. nih.govacs.org In this regime, the interaction between a molecular vibration and a resonant cavity mode becomes so strong that it forms new hybrid light-matter states called vibro-polaritons. unistra.fracs.org This phenomenon has been shown to alter chemical reaction kinetics and selectivity. nih.govacs.org

4-Butylbenzonitrile has been used as a model compound in these advanced studies. acs.orgchalmers.se The strong, isolated C≡N stretching vibration (a nitrile group) in this compound, which occurs around 2225 cm⁻¹, is an ideal candidate for achieving vibrational strong coupling (VSC). acs.orgresearchgate.net In experiments using Fabry-Pérot microcavities, researchers have successfully coupled this nitrile stretch to the cavity's optical modes. nih.govresearchgate.net The strength of this interaction is quantified by the Rabi splitting (ℏΩR), which is the energy separation between the two newly formed polaritonic states. For the C≡N mode of this compound, a Rabi splitting of 46 cm⁻¹ has been measured, a value larger than the linewidths of the uncoupled vibration and cavity mode, confirming the system is in the strong coupling regime. nih.govacs.orgresearchgate.net

Emerging research also explores methods to further enhance this coupling strength. One approach involves integrating plasmonic gold nanorod arrays into the cavity, which can confine light to subwavelength scales and increase the electromagnetic field strength available to interact with the molecules. acs.orgacs.orgnih.gov Such studies with this compound are paving the way for controlling chemical processes at the molecular level through the physics of light-matter interaction. acs.orgnih.gov

Table 3: Vibro-Polaritonic Study Data for this compound

| Parameter | Value/Description | Ref. |

|---|---|---|

| Molecular Compound | This compound | nih.govacs.orgchalmers.se |

| Vibrational Mode | C≡N stretch | nih.govacs.orgchalmers.se |

| Vibrational Frequency | ~2225 cm⁻¹ | acs.orgresearchgate.net |

| Cavity Type | Fabry-Pérot (FP) microcavity | nih.govunistra.fr |

| Coupling Regime | Vibrational Strong Coupling (VSC) | nih.govresearchgate.net |

| Measured Rabi Splitting (ℏΩR) | 46 cm⁻¹ | nih.govacs.orgresearchgate.net |